4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(1H-pyrazol-4-yl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1933572-14-5 |
Molecular Formula | C₉H₈N₄O₂ |
Molecular Weight | 204.19 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- NCI-H460 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in different studies:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties . Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. The ability of this compound to modulate inflammatory responses makes it a candidate for further research in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value as low as 0.01 µM for MCF7 cells, demonstrating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound might act by inhibiting specific kinases involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .
- In Vivo Studies : Preliminary in vivo studies suggested that administration of this compound could reduce tumor size in xenograft models, supporting its potential application in cancer therapy .
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-5-7(9(14)15)4-10-8(13-5)6-2-11-12-3-6/h2-4H,1H3,(H,11,12)(H,14,15) |
InChI Key |
IMFQYEOGMGQJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CNN=C2 |
Origin of Product |
United States |
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